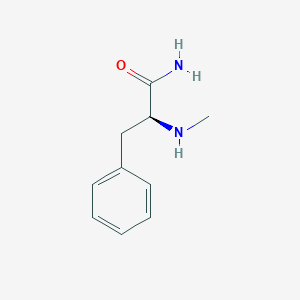
Hydrocinnamamide
Vue d'ensemble
Description
Hydrocinnamamide is a chemical compound with the molecular formula C9H11NO . It is also known as 2,3,4,5,6-pentafluoro-Hydrocinnamamide . It has been mentioned in the context of being used as a histone deacetylase inhibitor .
Synthesis Analysis
The synthesis of hydrocinnamamide involves the use of phenylalanine and substituted phenylacetic acid as raw materials. The reaction process includes addition, cyclization, reduction, and amidation . The synthesis conditions are gentle, easy to operate, and safe, with high yield in each step .Molecular Structure Analysis
The molecular weight of Hydrocinnamamide is 149.19 g/mol . The InChI key for Hydrocinnamamide is VYIBCOSBNVFEIW-UHFFFAOYSA-N .Applications De Recherche Scientifique
Anticancer Potential
- Hydroxycinnamamide derivatives have been identified with significant anticancer potential, particularly against breast cancer cell lines such as MDA-MB‑231, MCF-7, and non-malignant HEK-293. These derivatives, notably compounds 3b and 3h, have shown promising activity in inducing apoptosis and affecting mitochondrial membrane potential in cancer cells, primarily through the initiation of reactive oxygen species (ROS) (Shukla et al., 2018).
Inhibitors of Tyrosine-Specific Protein Kinase
- Some hydroxycinnamamide derivatives, such as 4-hydroxycinnamamide derivatives, have been found to inhibit tyrosine-specific protein kinase activity. This is particularly relevant in the context of the epidermal growth factor (EGF) receptor, suggesting their potential as targeted therapeutic agents (Shiraishi et al., 1987).
Antioxidant Defense in Diabetes
- Bis-o-hydroxycinnamoylmethane, an analogue of natural curcuminoid, has been studied for its antioxidant properties, particularly in protecting pancreatic beta-cells against damage in diabetic conditions. This suggests a role in mitigating oxidative stress associated with diabetes (Srivivasan et al., 2003).
Role in Plant Immunity
- Hydroxycinnamic acid amides (HCAAs) from the hydroxycinnamamide pathway in plants play critical roles in plant-pathogen interactions and plant defenses against various pathologies. This pathway is integral to plant immune responses, involving mechanisms like reactive oxygen species (ROS) and cell wall response (Liu et al., 2022).
Histone Deacetylase Inhibition
- N-hydroxycinnamamide-based Histone Deacetylase Inhibitors (HDACIs) have been developed, demonstrating significant inhibitory activity and potential antitumor effects. These compounds, such as compound 11r, have shown promise in multiple tumor cell lines, with dual HDAC1/3 selectivity (Xiaoyang Li et al., 2014).
Radioprotection in Mice
- Dietary hydroxycinnamates, including caffeic acid, p-coumaric acid, and ferulic acid, have demonstrated protective effects against γ-radiation-induced cellular damages in mice, suggesting their potential as radioprotective agents (Kook et al., 2017).
Propriétés
IUPAC Name |
(2S)-2-(methylamino)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTVXRJEYPGJX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443671 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Methyl-L-phenylalaninamide | |
CAS RN |
17193-30-5 | |
| Record name | Nalpha-Methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



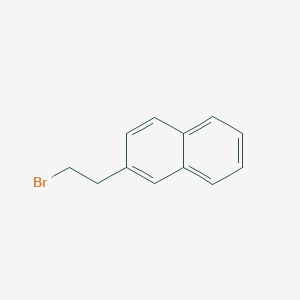
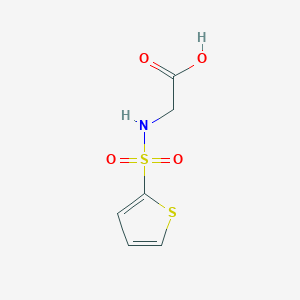
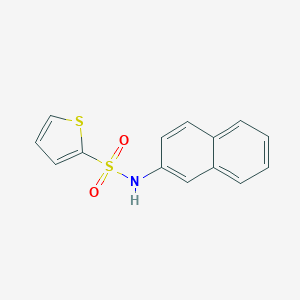
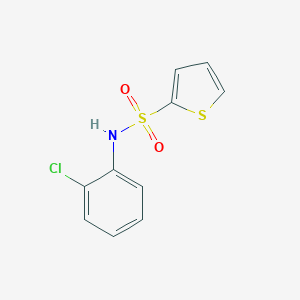
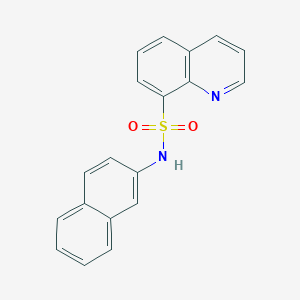
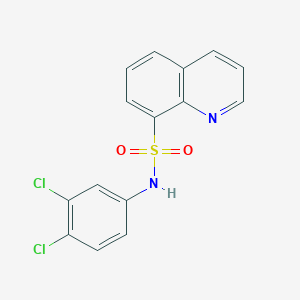

![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)
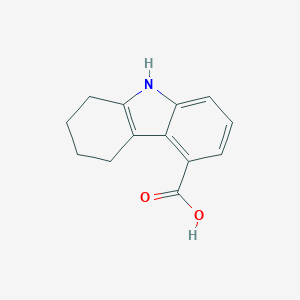
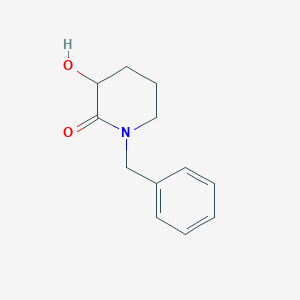
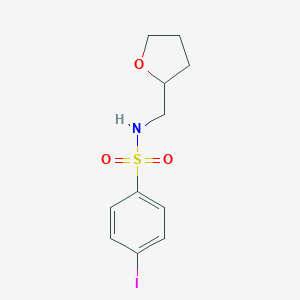
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
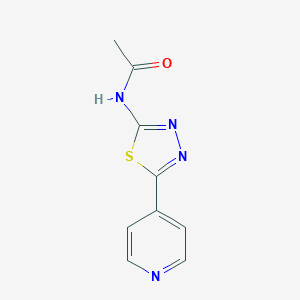
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)